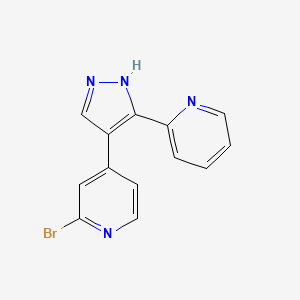

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine” is a chemical compound that belongs to the class of pyridines. Pyridines are six-membered heterocyclic compounds containing a nitrogen atom . They are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

This compound can be used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The study describes the efficient synthesis in moderate to good yield of a series of novel pyridine derivatives .

Quantum Mechanical Investigations

The synthesized pyridine derivatives can be used for quantum mechanical investigations . Density functional theory (DFT) studies were carried out for the pyridine derivatives .

Biological Activities

The pyridine derivatives have shown potential in biological activities . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were investigated .

Potential Candidates as Chiral Dopants for Liquid Crystals

The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

The compound can be used in the synthesis of p38α mitogen activated protein kinase inhibitors . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors is reported .

Treatment of Cytokine-Driven Diseases

The synthesized p38α MAP kinase inhibitors can be used for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Treatment of Neurodegenerative Diseases

The p38α MAP kinase inhibitors can also play an important role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

Treatment of Chronic Obstructive Pulmonary Disease

Clinical trials investigating inhibitors of p38α MAP kinase for the treatment of chronic obstructive pulmonary disease were conducted .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

It’s known that this compound can be used as a building block in the formation of c−n bond by various cross-coupling reactions . These reactions are often catalyzed by palladium .

Biochemical Pathways

Related compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

properties

IUPAC Name |

2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOUUZVEXCPGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468016 |

Source

|

| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine | |

CAS RN |

446880-81-5 |

Source

|

| Record name | 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446880-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)